REACTION_SMILES
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[BH4-:1].[CH3:24][N:25]([CH3:26])[CH:27]=[O:28].[CH3:3][OH:4].[CH3:5][O:6][C:7](=[O:8])[c:9]1[n:10][cH:11][c:12]([N:15]=[CH:16][c:17]2[cH:18][c:19]([Cl:23])[cH:20][cH:21][cH:22]2)[cH:13][cH:14]1.[Na+:2]>>[CH3:5][O:6][C:7](=[O:8])[c:9]1[n:10][cH:11][c:12]([NH:15][CH2:16][c:17]2[cH:18][c:19]([Cl:23])[cH:20][cH:21][cH:22]2)[cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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COC(=O)c1ccc(N=Cc2cccc(Cl)c2)cn1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(N=Cc2cccc(Cl)c2)cn1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Type
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product
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Smiles
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COC(=O)c1ccc(NCc2cccc(Cl)c2)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |